3-(4-Ethoxyphenyl)prop-2-en-1-amine
CAS No.: 1315378-56-3
Cat. No.: VC2840834
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1315378-56-3 |
|---|---|
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | (E)-3-(4-ethoxyphenyl)prop-2-en-1-amine |
| Standard InChI | InChI=1S/C11H15NO/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h3-8H,2,9,12H2,1H3/b4-3+ |
| Standard InChI Key | IWCYSGZCRCQHAN-ONEGZZNKSA-N |
| Isomeric SMILES | CCOC1=CC=C(C=C1)/C=C/CN |
| SMILES | CCOC1=CC=C(C=C1)C=CCN |
| Canonical SMILES | CCOC1=CC=C(C=C1)C=CCN |
Introduction
Chemical Structure and Properties
Structural Features
The molecular structure of 3-(4-Ethoxyphenyl)prop-2-en-1-amine consists of three primary components:
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A phenyl ring with an ethoxy group (-OCH₂CH₃) at the para position
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A prop-2-en chain (allylic system) connecting the phenyl ring to the amine group
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A primary amine (-NH₂) group at the terminal position
The compound features a carbon-carbon double bond in the prop-2-en chain, which can exist in either E (trans) or Z (cis) configuration, though the E configuration is typically more stable due to reduced steric hindrance.
Physical Properties
Based on structural analysis and comparison with similar compounds, 3-(4-Ethoxyphenyl)prop-2-en-1-amine is expected to exhibit the following properties:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Physical State | Likely a pale yellow liquid or low-melting solid |
| Solubility | Soluble in organic solvents (ethanol, chloroform); limited water solubility |
| Boiling Point | Estimated 285-300°C at standard pressure |
| Melting Point | Likely below room temperature |
| Density | Estimated 1.0-1.1 g/cm³ |
Spectroscopic Properties
The compound would exhibit characteristic spectroscopic features:
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IR Spectroscopy: Bands for N-H stretching (3300-3500 cm⁻¹), C=C stretching (1620-1680 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-O stretching (1200-1300 cm⁻¹)
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NMR Spectroscopy: Distinctive signals for the ethoxy protons, aromatic protons, olefinic protons, and amine protons
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Mass Spectrometry: Molecular ion peak at m/z 177, with fragmentation patterns reflecting the ethoxy and amine functional groups
Synthesis Methods
Principal Synthetic Routes
Several synthetic pathways can be employed for the preparation of 3-(4-Ethoxyphenyl)prop-2-en-1-amine:
Condensation-Reduction Route
One efficient approach involves:
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Condensation of 4-ethoxybenzaldehyde with nitromethane to form 4-ethoxy-β-nitrostyrene
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Reduction of the nitro group using appropriate reducing agents such as lithium aluminum hydride or hydrogen with palladium catalyst
This method typically produces the E-isomer preferentially due to thermodynamic considerations during the condensation step.
Wittig Reaction Pathway
An alternative route utilizes the Wittig reaction:
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Reaction of 4-ethoxybenzaldehyde with an appropriate phosphonium ylide containing a protected amine functionality
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Deprotection to reveal the primary amine group
Laboratory Scale Procedures
For laboratory synthesis, the following procedure could be employed:
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Dissolve 4-ethoxybenzaldehyde (1 equivalent) in anhydrous ethanol
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Add nitromethane (1.2 equivalents) and a catalytic amount of base (potassium hydroxide or sodium methoxide)
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Stir the mixture at room temperature for 24-48 hours
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Isolate the intermediate nitrostyrene by filtration or extraction
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Reduce the nitro group using an appropriate reducing agent under controlled conditions
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Purify the final product through crystallization or chromatography
Chemical Reactions
Reactivity of the Amine Group
The primary amine functionality in 3-(4-Ethoxyphenyl)prop-2-en-1-amine participates in various reactions:
Nucleophilic Reactions
As a nucleophile, the amine can react with:
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Acyl chlorides to form amides
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Aldehydes and ketones to form imines (Schiff bases)
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Isocyanates to form urea derivatives
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Epoxides to form β-amino alcohols
Acid-Base Interactions
The amine group:
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Functions as a base, accepting protons to form ammonium salts
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Reacts with acids to form water-soluble salts (hydrochlorides, sulfates)
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Can be protected using common protecting groups (Boc, Cbz, Fmoc)
Reactivity of the Double Bond
The carbon-carbon double bond in the prop-2-en chain is susceptible to:
Addition Reactions
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Hydrogenation to form the saturated 3-(4-ethoxyphenyl)propylamine
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Halogenation to form dihalides
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Hydration to form alcohols
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Epoxidation to form epoxides
Oxidative Transformations
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Ozonolysis to cleave the double bond
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Dihydroxylation to form diols
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Halohydrin formation with hypohalous acids
Reactions of the Ethoxy Group
The ethoxy substituent can undergo:
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Cleavage under strongly acidic conditions to form the corresponding phenol
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Transetherfication with other alcohols under appropriate catalytic conditions
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Oxidative degradation under harsh oxidative conditions
Applications in Research
Synthetic Organic Chemistry
3-(4-Ethoxyphenyl)prop-2-en-1-amine serves as:
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A versatile building block for more complex molecules
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A precursor for heterocyclic compounds
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A model compound for studying stereoselective transformations
Medicinal Chemistry
The compound has potential applications in medicinal chemistry:
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As a scaffold for developing bioactive compounds
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For structure-activity relationship studies
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As an intermediate in the synthesis of pharmaceutical agents
Materials Science
Potential applications in materials science include:
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Monomer for specialized polymers
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Component in functional materials
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Precursor for compounds with specific optical or electronic properties
Biological Activity
Neurological Activity
The phenylethylamine-like structure suggests potential:
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Interaction with neurotransmitter systems
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Affinity for certain receptor types
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Modulatory effects on neuronal signaling
Structure-Activity Relationships
The following structural features likely influence biological activity:
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The ethoxy substituent, which affects lipophilicity and hydrogen bonding
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The double bond, which constrains conformational flexibility
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The distance between the aromatic ring and the amine group, which is critical for receptor binding
Comparison with Similar Compounds
Comparison with Methoxy Analog
3-(4-Ethoxyphenyl)prop-2-en-1-amine differs from 3-(4-methoxyphenyl)prop-2-en-1-amine in several aspects:
| Feature | 3-(4-Ethoxyphenyl)prop-2-en-1-amine | 3-(4-Methoxyphenyl)prop-2-en-1-amine |
|---|---|---|
| Molecular Weight | 177.24 g/mol | 163.22 g/mol |
| Lipophilicity | Higher (more lipophilic) | Lower |
| Steric Bulk | Greater at para position | Less pronounced |
| Metabolic Sites | Additional site for oxidation | Fewer metabolic pathways |
| Membrane Permeability | Potentially enhanced | Relatively lower |
The methoxy analog (3-(4-methoxyphenyl)prop-2-en-1-amine) has a molecular weight of 163.22 g/mol and demonstrates different physical and chemical properties due to the smaller methoxy substituent.
Comparison with Propynyl Derivatives
When compared to alkyne-containing analogs like 3-(4-methoxyphenyl)-2-propyn-1-ol:
| Property | 3-(4-Ethoxyphenyl)prop-2-en-1-amine | 3-(4-Methoxyphenyl)-2-propyn-1-ol |
|---|---|---|
| Functional Group | Primary amine | Primary alcohol |
| Carbon Chain | Alkene (prop-2-en) | Alkyne (prop-2-yn) |
| Reactivity Profile | Nucleophilic amine reactions | Alcohol reactions, alkyne additions |
| Molecular Weight | 177.24 g/mol | 162.19 g/mol |
| Hydrogen Bonding | Amine donor/acceptor | Alcohol donor/acceptor |
The propynyl derivative has a molecular weight of 162.19 g/mol and exhibits a density of approximately 1.1 g/cm³, with a significantly higher boiling point of about 285.5°C at 760 mmHg .
Comparison with Phenylethylamines
When compared to related compounds like 1-(4-methoxyphenyl)ethylamine:
| Characteristic | 3-(4-Ethoxyphenyl)prop-2-en-1-amine | 1-(4-Methoxyphenyl)ethylamine |
|---|---|---|
| Carbon Chain | Three carbons with unsaturation | Two carbons (saturated) |
| Stereogenic Center | None (unless specifically reduced) | Present at the benzylic position |
| Conformational Flexibility | Restricted by C=C double bond | More flexible |
| Applications | Building block, synthetic intermediate | Chiral resolving agent, chiral auxiliary |
1-(4-Methoxyphenyl)ethylamine has been extensively studied for its applications as a chiral resolving agent and chiral auxiliary in asymmetric synthesis .
Current Research and Future Directions
Emerging Applications
Current research with phenylpropylamine derivatives focuses on:
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Development of novel synthetic methodologies
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Investigation of potential biological activities
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Exploration of applications in catalysis
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Structure-property relationship studies
Future Research Opportunities
Promising research directions include:
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Investigation of stereoselective synthesis methods
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Development of derivatives with enhanced properties
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Study of metabolic pathways and pharmacokinetics
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Exploration of applications in sustainable chemistry
Challenges in Research
Current challenges in the study of 3-(4-Ethoxyphenyl)prop-2-en-1-amine include:
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Limited published data on specific properties
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Need for improved synthetic routes with higher yields
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Development of analytical methods for characterization
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Understanding of structure-activity relationships in biological systems
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